molecular formula C19H16O7 B2880108 Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate CAS No. 87414-44-6

Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

Cat. No. B2880108
CAS RN: 87414-44-6
M. Wt: 356.33
InChI Key: AEKPZNDJHWFONI-UHFFFAOYSA-N
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Description

Butyrolactone II is a butenolide fungal metabolite that has been found in A. terreus. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH; ) and ABTS free radicals (EC50s = 11.5 and 68.5 μM, respectively). It inhibits 5-lipoxygenase (5-LO;  IC50 = 21.43 μg/ml) and α-glucosidase (IC50 = 0.126 mM).
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate is a natural product found in Mallotus nudiflorus and Retiboletus ornatipes with data available.

Scientific Research Applications

Lipid Peroxidation and Oxidative Stress

Studies on lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE) emphasize the role of oxidative stress in cellular damage and the mechanisms of detoxification and excretion of such compounds. HNE-adducts to proteins, detected in conditions like atherosclerosis, highlight the significance of oxidative stress markers in disease states and the potential for targeted therapeutic interventions (Spickett, 2013).

Antiproliferative Activity

Research into neolignans from traditional Chinese medicine has shown compounds with antiproliferative activity against human cancer cell lines. The mechanisms through which these compounds act, such as the induction of apoptosis through the mitochondrial pathway, present avenues for the development of novel cancer therapies (Ma et al., 2017).

Novel Synthetic Methods

Advancements in regioselective synthesis techniques, as demonstrated by the synthesis of 4-Hydroxybiaryl-2-carboxylates, contribute to the development of new chemical entities with potential applications in pharmaceuticals and materials science. These methods utilize environmental oxygen as an oxidant, showcasing the integration of green chemistry principles in synthetic organic chemistry (Joshi et al., 2016).

Tissue Distribution of Modified Bases

Research into the distribution and potential roles of modified bases like 5-Hydroxymethylcytosine (hmC) in various tissues, especially neuronal cells, underlines the complexity of epigenetic regulation mechanisms. These studies contribute to our understanding of gene expression regulation and the implications for diseases and developmental biology (Globisch et al., 2010).

Polymer Chemistry and Functional Materials

Investigations into novel polymers containing carboxyl groups and phenolic moieties, derived from unique polymerization reactions, expand the toolbox for creating materials with specific functionalities. These materials have potential applications in coatings, nanomedicine, and organocatalysis due to their reactive sites and structural properties (Nan et al., 2017).

properties

IUPAC Name

methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPZNDJHWFONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
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Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
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Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
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Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

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